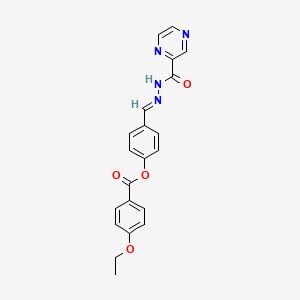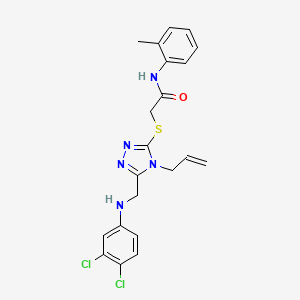
4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: is a chemical compound with the following properties:
Linear Formula: CHNO
CAS Number: 767339-10-6
Molecular Weight: 390.402 g/mol
This compound belongs to a class of organic molecules characterized by its unique structure, which combines a pyrazine moiety with a carbonyl group and an ethoxybenzoate substituent.
Métodos De Preparación
Industrial Production Methods: As of now, there is no established industrial-scale production method for this compound. It remains primarily of interest to early discovery researchers.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Reduction: Reduction processes could yield reduced forms of the compound.
Substitution: Substitution reactions may occur at specific functional groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO) may be used.
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) could be employed.
Substitution: Various nucleophiles (e.g., amines, alkoxides) may participate in substitution reactions.
Major Products: The specific products resulting from these reactions would depend on reaction conditions and the substituents present. Further experimental data would be needed to ascertain the exact outcomes.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Researchers may use this compound as a building block for more complex molecules.
Ligand Design: Its unique structure could make it valuable for ligand design in coordination chemistry.
Biological Studies: Investigating its interactions with biological targets (e.g., enzymes, receptors).
Drug Development: Exploring its potential as a lead compound for drug development.
Materials Science:
Mecanismo De Acción
The precise mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparación Con Compuestos Similares
While this compound is relatively rare, it shares similarities with related molecules such as:
2-Ethoxy-4-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-propoxybenzoate: (CAS Number: 881462-01-7) .
4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-methylbenzoate: (CAS Number: 880023-14-3) .
These compounds exhibit variations in substituents and functional groups, contributing to their distinct properties.
Propiedades
Número CAS |
767339-10-6 |
|---|---|
Fórmula molecular |
C21H18N4O4 |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
[4-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C21H18N4O4/c1-2-28-17-9-5-16(6-10-17)21(27)29-18-7-3-15(4-8-18)13-24-25-20(26)19-14-22-11-12-23-19/h3-14H,2H2,1H3,(H,25,26)/b24-13+ |
Clave InChI |
YISUFGATLRYHBO-ZMOGYAJESA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=NC=CN=C3 |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=NC=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013868.png)
![(5Z)-2-(4-chlorophenyl)-5-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12013887.png)
![8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B12013903.png)
![2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B12013908.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B12013911.png)

![N-(3,5-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013928.png)
![N-(4-chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12013933.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide](/img/structure/B12013941.png)
![N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013943.png)


![N'~1~,N'~2~-bis[(E)-1-phenylethylidene]ethanedihydrazide](/img/structure/B12013956.png)
